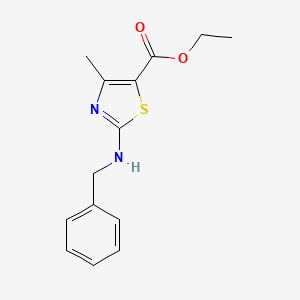

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC13260939

Molecular Formula: C14H16N2O2S

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2O2S |

|---|---|

| Molecular Weight | 276.36 g/mol |

| IUPAC Name | ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) |

| Standard InChI Key | IXYKJISJRXASMF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₄H₁₆N₂O₂S and a molecular weight of 276.36 g/mol . Its IUPAC name, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate, reflects the substitution pattern on the thiazole ring. Key physicochemical properties include:

-

LogP: ~1.3 (indicating moderate lipophilicity).

-

PSA (Polar Surface Area): 76.66 Ų, suggesting moderate solubility in polar solvents.

The presence of the benzylamino group enhances π-π stacking potential, while the ethyl ester improves metabolic stability compared to free carboxylic acids .

Synthesis and Optimization

Primary Synthetic Routes

Two dominant methods are reported for synthesizing this compound:

Coupling of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate with Benzylamine

This method involves reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with benzylamine under mild conditions. The reaction typically uses coupling agents such as HOBt/EDC in dimethylformamide (DMF) at 50°C, yielding the target compound in 93–97% purity.

One-Pot Halogenation and Cyclization

A novel one-pot protocol employs tribromoisocyanuric acid to halogenate β-keto esters, followed by cyclization with thioureas in aqueous medium. This method offers a streamlined approach with reduced purification steps and yields of 75–85% .

Reaction Optimization

-

Solvent Effects: Ethylene glycol dimethyl ether (monoglyme) and tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .

-

Temperature Control: Reactions are typically conducted at 0–25°C to prevent side reactions .

Biological Activities and Mechanisms

Xanthine Oxidase Inhibition

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives exhibit potent xanthine oxidase (XO) inhibitory activity, with IC₅₀ values as low as 3.6 μM (e.g., compound 5j) . The benzylamino group facilitates hydrogen bonding with active-site residues (e.g., Glu802 and Arg880), while the methyl group enhances hydrophobic interactions .

Table 1: XO Inhibitory Activity of Selected Derivatives

| Compound | IC₅₀ (μM) | Key Structural Features |

|---|---|---|

| 5j | 3.6 | Para-nitro substitution on benzyl |

| 5k | 8.1 | Meta-chloro substitution |

| 5l | 9.9 | Ortho-methoxy substitution |

Antioxidant Properties

Select derivatives demonstrate free radical scavenging activity in DPPH assays, with IC₅₀ values of 15.3–19.6 μM. The thiazole core’s electron-rich environment contributes to radical neutralization .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

-

Anticancer agents: Analogues with fluorophenyl substitutions show sub-micromolar activity against breast (MCF7) and lung (NCI-H1650) cancer cells .

-

Antimicrobials: Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL).

Probe Development

Functionalized derivatives (e.g., TCO probes 38 and 40) enable target engagement studies via click chemistry, confirming direct binding to mitotic kinesins like HSET .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume